4-Allyl-1,6-heptadien-4-ol is an organic compound characterized by its molecular formula and a molecular weight of approximately 152.24 g/mol. It is also known by several synonyms, including triallylcarbinol and 4-allylhepta-1,6-dien-4-ol. The compound features a linear structure with a hydroxyl group (-OH) attached to a heptadiene backbone, which contributes to its reactivity and biological properties. The chemical structure can be represented as follows:
textCH2=CH | C | CH2-CH=CH-CH2 | OH
This compound is soluble in water and is typically stored at room temperature, though it is incompatible with strong oxidizing agents .
4-Allyl-1,6-heptadien-4-ol has been utilized as a building block in the synthesis of various complex molecules, particularly those containing homoallylic alcohols with multiple adjacent quaternary centers. A study published in the Journal of the American Chemical Society details a "highly diastereoselective synthesis" achieved using these polysubstituted allylic reagents, including 4-Allyl-1,6-heptadien-4-ol [].
These reactions highlight the compound's versatility as a building block in organic synthesis.
Research indicates that 4-Allyl-1,6-heptadien-4-ol exhibits notable biological activities. It has been studied for its potential antimicrobial properties and as a precursor in the synthesis of biologically active compounds. Its structure allows it to interact with various biological targets, making it of interest in pharmacological research.
The synthesis of 4-Allyl-1,6-heptadien-4-ol can be achieved through several methods:
These methods underscore the compound's synthetic accessibility for use in various applications.
4-Allyl-1,6-heptadien-4-ol finds applications in multiple fields:
These applications highlight its importance in both industrial and research settings.
Interaction studies involving 4-Allyl-1,6-heptadien-4-ol have focused on its reactivity with biological macromolecules and other small molecules. These studies often examine how the compound interacts with enzymes or receptors, providing insights into its potential therapeutic uses or toxicological profiles.
Several compounds share structural similarities with 4-Allyl-1,6-heptadien-4-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Triallylcarbinol | C9H14O | Similar structure; used as a reagent |
| 1,6-Heptadiene | C7H12 | Lacks hydroxyl group; more reactive |
| Allyl alcohol | C3H6O | Shorter chain; simpler reactivity |
What sets 4-Allyl-1,6-heptadien-4-ol apart from these similar compounds is its specific arrangement of double bonds and hydroxyl group, which confer unique reactivity patterns and biological activities. The presence of multiple double bonds allows for greater versatility in chemical transformations compared to simpler analogs like allyl alcohol.